2-tert-butylpyrrolidine hydrochloride CAS 558478-78-7 properties
2-tert-butylpyrrolidine hydrochloride CAS 558478-78-7 properties
An In-depth Technical Guide to 2-tert-Butylpyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Chiral Pyrrolidines
2-tert-Butylpyrrolidine hydrochloride (CAS 558478-78-7) is a valuable chiral building block in medicinal chemistry and synthetic organic chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat, aromatic rings.[1] The incorporation of a sterically demanding tert-butyl group at the 2-position introduces a significant chiral center, which is crucial for achieving high selectivity and potency in drug candidates by facilitating specific interactions with enantioselective biological targets like enzymes and receptors. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this important synthetic intermediate.
Part 1: Core Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These properties dictate storage conditions, solvent selection for reactions, and potential analytical characterization methods.
Key Physicochemical Data
The essential properties of 2-tert-butylpyrrolidine hydrochloride are summarized below. The data is compiled from various chemical suppliers and databases, ensuring a reliable overview for laboratory use.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 558478-78-7 | [2][3] |
| Molecular Formula | C₈H₁₈ClN | [3] |
| Molecular Weight | 163.69 g/mol | [3][4] |
| Physical Form | Solid | |
| Purity | Typically ≥97-98% | [2][3][4] |
| Storage Temperature | Room temperature; keep dry and cool. | [2][3] |
| InChI | 1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | [2][4] |
| InChI Key | AAOKNWIGPRCWII-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CC(C)(C)C1CCCN1.Cl | [3][4] |
Computational Chemistry Data
Computational models provide valuable predictions for a molecule's behavior in biological systems, such as its membrane permeability and partitioning.
| Parameter | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
| LogP (Octanol-Water Partition Coeff.) | 2.2063 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Part 2: Synthetic Strategy and Rationale
While specific proprietary synthesis routes for 2-tert-butylpyrrolidine hydrochloride are not publicly detailed, a logical and common approach involves the construction of the pyrrolidine ring followed by conversion to the hydrochloride salt. The choice of reagents and reaction conditions is dictated by the need to control stereochemistry and achieve high yields.
Generalized Synthetic Workflow
A plausible synthetic pathway could involve the asymmetric reduction of a suitable pyrroline precursor. The final step is the treatment with hydrochloric acid to afford the stable, solid hydrochloride salt, which is easier to handle and store than the free base.
Causality Behind Experimental Choices:
-
Asymmetric Synthesis: The use of a chiral starting material or a chiral catalyst during the reduction step is paramount. This ensures the final product has a high enantiomeric excess, which is critical for its application in developing stereospecific drugs.
-
Grignard/Organolithium Reagents: Reagents like tert-butylmagnesium chloride or tert-butyllithium are common choices for introducing the bulky tert-butyl group onto an electrophilic carbon, such as the carbon of an imine or a related functional group in the pyrroline ring.
-
Hydrochloride Salt Formation: The free amine (the "free base") is often an oil or low-melting solid that can be difficult to purify and is susceptible to oxidation. Converting it to the hydrochloride salt increases its stability, renders it a crystalline solid for easier handling and purification, and improves its shelf-life.[5]
Part 3: Applications in Drug Discovery and Development
The primary utility of 2-tert-butylpyrrolidine hydrochloride is as a chiral building block. Its structure is incorporated into larger, more complex molecules to impart specific physicochemical and biological properties.
Role as a Chiral Scaffold
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in drugs targeting a wide array of diseases, including those affecting the central nervous system, cancer, and infectious agents.[1]
-
Stereochemical Control: The fixed stereocenter of the 2-tert-butyl group acts as an anchor, influencing the spatial orientation of other substituents on the final molecule. This three-dimensional arrangement is often the key to selective binding with a biological target.
-
Improved Physicochemical Properties: The saturated, aliphatic nature of the pyrrolidine ring can improve properties like solubility and metabolic stability compared to aromatic systems.
-
Vector for Further Functionalization: The secondary amine within the pyrrolidine ring provides a reactive handle for further chemical modification, allowing chemists to build out the molecule and optimize its activity.
Part 4: Analytical Characterization Protocols
Protocol for NMR and MS Analysis
Objective: To confirm the structure and assess the purity of the compound.
Methodology:
-
Sample Preparation (¹H and ¹³C NMR):
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is a good choice for hydrochloride salts to ensure solubility.
-
Vortex the tube gently until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans due to the low natural abundance of ¹³C.
-
-
Sample Preparation (MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
MS Acquisition:
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺, where 'M' is the free base.
-
Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | - A large singlet at ~0.9-1.2 ppm integrating to 9 protons (the tert-butyl group).- A series of multiplets between ~1.5-3.5 ppm corresponding to the 7 protons on the pyrrolidine ring.- A broad signal for the two N-H protons (or one if exchanged with D₂O). |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~30-35 ppm) and a signal for the methyl carbons (~25-30 ppm).- Four distinct signals for the carbons of the pyrrolidine ring, typically in the range of 20-60 ppm. |
| Mass Spec (ESI+) | The primary ion observed will be for the free base (C₈H₁₇N). The expected m/z for the protonated molecule [M+H]⁺ is approximately 128.14. |
Part 5: Safety, Handling, and Storage
Proper handling of all chemicals is vital for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).[4][8][9]
Hazard Identification and Classification
2-tert-butylpyrrolidine hydrochloride is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H302: Harmful if swallowed.[4] |
| Skin Irritation | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H315: Causes skin irritation.[4][8] |
| Eye Irritation | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H319: Causes serious eye irritation.[4][8] |
| STOT SE 3 | GHS07 (Exclamation Mark)[4] | Warning [4] | H335: May cause respiratory irritation.[4][9] |
Safe Handling and Personal Protective Equipment (PPE)
Protocol for Safe Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][8]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[8]
Spill Response Protocol
In the event of a spill, a structured response is necessary to ensure safety and minimize environmental contamination.[8][9]
References
-
SAFETY DATA SHEET. (2018, October 5). Fisher Scientific. Retrieved March 7, 2024, from [Link]
- Synthesis of pyrrolidine compounds. (n.d.). Google Patents.
-
1 NMR spectra and HPLC chromatograms. (n.d.). PeerJ. Retrieved March 7, 2024, from [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022, March 16). MDPI. Retrieved March 7, 2024, from [Link]
-
2-butylpyrrolidine hydrochloride (C8H17N). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. Retrieved March 7, 2024, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Tert-butyl)pyrrolidine hydrochloride | 558478-78-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 6. peerj.com [peerj.com]
- 7. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains [mdpi.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
